3-Nitro-2-phenyl-2H-chromene

Descripción general

Descripción

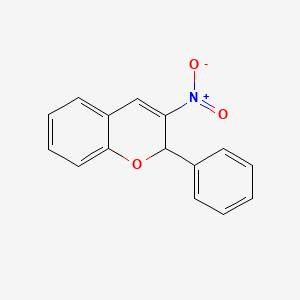

3-Nitro-2-phenyl-2H-chromene is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles This compound is characterized by a nitro group (-NO2) and a phenyl group (-C6H5) attached to the chromene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 3-nitro-2-phenyl-2H-chromene involves the reaction of salicylic aldehydes with conjugated nitroalkenes in the presence of bases. This process includes the nucleophilic addition of the phenolate anion to the nitroalkene molecule, followed by an intramolecular Henry reaction, leading to the formation of 4-hydroxy-3-nitrochromane. Dehydration of this intermediate provides the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reduce reaction times, and increase yields .

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-2-phenyl-2H-chromene undergoes various chemical reactions, including:

Michael Addition: This reaction involves the addition of nucleophiles to the β-nitrostyrene fragment of the chromene ring.

Substitution: Substitution reactions can occur at the nitro group or the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Bases: Triethylamine and other mild bases are commonly used in Michael addition reactions.

Oxidizing Agents: Aerial oxidation is often employed for oxidation reactions.

Major Products

Coumarin-Chromene Hybrids: Formed from the Michael addition of 4-hydroxycoumarin.

Oxidized Derivatives: Various oxidized forms of the chromene ring.

Aplicaciones Científicas De Investigación

Antitrypanosomal Activity

Recent studies have highlighted the efficacy of 3-nitro-2-phenyl-2H-chromene analogues against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds were identified through high-throughput screening (HTS) and demonstrated notable inhibition of TcGlcK (Trypanosoma cruzi glucokinase), an enzyme critical for the parasite's metabolism. For instance, compounds GLK2-003 and GLK2-004 exhibited IC50 values of 6.1 µM and 4.8 µM, respectively, indicating promising antitrypanosomal activity with low cytotoxicity towards mammalian cells .

Inhibition of Trypanosoma brucei

In addition to its effects on T. cruzi, the this compound scaffold has been evaluated for activity against Trypanosoma brucei, the agent responsible for African sleeping sickness. The structure-activity relationship (SAR) analysis conducted on various analogues revealed that modifications to the chromene structure could enhance inhibitory potency against both T. cruzi and T. brucei .

Synthesis of Functionalized Chromenes

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as Michael additions and cycloaddition processes to yield complex molecular architectures. For example, reactions involving azomethine ylides have been shown to produce chromeno[3,4-c]pyrrolidines in good yields, showcasing its utility in synthesizing nitrogen-containing heterocycles .

Electrophilicity Studies

Research has quantitatively characterized the electrophilicity patterns of this compound derivatives, providing insights into their reactivity profiles during cycloaddition reactions. This understanding aids chemists in predicting reaction outcomes and optimizing synthetic routes involving this compound .

Chemical Properties and Reactivity

The chemical properties of this compound contribute significantly to its applications:

| Property | Description |

|---|---|

| Molecular Structure | Contains a nitro group that enhances electrophilicity |

| Reactivity | Undergoes nucleophilic additions and cycloadditions |

| Stability | Exhibits metabolic stability due to structural features |

The presence of the nitro group not only increases electrophilicity but also enhances lipophilicity, making it more suitable for biological applications .

High-throughput Screening for Antiparasitic Activity

A detailed study involved screening a library of 13,040 compounds where this compound analogues were identified as potent inhibitors of TcGlcK. The screening process included confirmatory assays that validated their efficacy against trypanosomatid parasites while maintaining low toxicity against host cells .

Synthesis Optimization

Research focused on optimizing reaction conditions for synthesizing chromeno derivatives from this compound has demonstrated that varying solvents and temperatures can significantly affect yield and stereoselectivity in product formation . For instance, changing the solvent from toluene to acetonitrile improved yields from 60% to over 90% in specific reactions.

Mecanismo De Acción

The mechanism of action of 3-nitro-2-phenyl-2H-chromene involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of Trypanosoma cruzi glucokinase, an enzyme crucial for the parasite’s metabolism . The compound’s nitro group is believed to play a key role in its biological activity, possibly through redox reactions and interactions with cellular targets .

Comparación Con Compuestos Similares

Similar Compounds

2-Trifluoromethyl-3-nitro-2H-chromene: This compound has similar chemical properties but exhibits different reactivity in certain reactions, such as forming only endo chromeno[3,4-c]pyrrolidines in Michael addition reactions.

3-Nitro-2-(trichloromethyl)-2H-chromene: This compound reacts with azomethine ylides to form Michael adducts with specific stereochemistry.

Uniqueness

3-Nitro-2-phenyl-2H-chromene is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit Trypanosoma cruzi glucokinase and its potential as a scaffold for designing bioactive molecules make it a valuable compound in medicinal chemistry .

Actividad Biológica

3-Nitro-2-phenyl-2H-chromene is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of Biological Activities

The this compound scaffold has been shown to exhibit various biological activities, including:

- Antiparasitic Activity : Research indicates that this compound analogues demonstrate strong antiparasitic effects against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and African sleeping sickness, respectively. Compounds such as GLK2-003 and GLK2-004 have shown IC50 values of 6.1 µM and 4.8 µM against TcGlcK, indicating potent enzyme inhibition and low cytotoxicity to NIH-3T3 mammalian host cells .

- Anticancer Potential : The chromene derivatives are also noted for their anticancer properties, with studies highlighting their ability to inhibit cancer cell proliferation. The underlying mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest .

- Antimicrobial Effects : Various studies have documented the antimicrobial activity of this compound derivatives against several bacterial strains, demonstrating their potential as new antimicrobial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Research has identified key structural modifications that enhance biological activity:

| Compound | Modifications | IC50 (µM) | Activity |

|---|---|---|---|

| GLK2-003 | Nitro group at position 3 | 6.1 | TcGlcK inhibitor |

| GLK2-004 | Nitro group at position 3 | 4.8 | TcGlcK inhibitor |

| Other analogues | Varying substitutions at positions 1 and 4 | Varies | Antiparasitic |

This table summarizes the effects of structural modifications on the biological activity of various analogues derived from the parent compound.

Case Studies

- In vitro Studies on Trypanosomatids : A comprehensive study screened multiple this compound analogues against T. cruzi and T. brucei. The results indicated that several compounds not only inhibited parasite growth but also showed minimal toxicity to mammalian cells, making them promising candidates for drug development against these diseases .

- Anticancer Activity Assessment : Another investigation evaluated the anticancer properties of selected chromene derivatives in various cancer cell lines. The study reported significant reductions in cell viability, attributed to induced apoptosis and cell cycle arrest mechanisms .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in parasite metabolism, such as TcGlcK, disrupting energy production in parasites .

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death through intrinsic and extrinsic signaling pathways .

Propiedades

IUPAC Name |

3-nitro-2-phenyl-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXCGRAUCRLSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973107 | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-84-7 | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Nitro-2-phenyl-2H-chromene a promising scaffold for drug discovery?

A1: Research indicates that the this compound scaffold demonstrates potential as an inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), making it an attractive starting point for developing new drugs against Chagas disease. [] This is because TcGlcK plays a crucial role in the parasite's metabolism, and inhibiting this enzyme can disrupt its survival. []

Q2: How does this compound interact with TcGlcK?

A2: While the exact mechanism is still under investigation, studies show that this compound analogs exhibit inhibitory activity against TcGlcK. [] Further research is needed to determine the precise binding interactions and mode of inhibition.

Q3: What is the structure of this compound?

A3: this compound consists of a chromene core with a nitro group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C15H11NO3, and its molecular weight is 253.25 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A4: While specific spectroscopic data aren't provided in the abstracts, the structures of synthesized compounds, including some this compound analogs, have been confirmed by various techniques, including NMR, IR, and HRMS. []

Q5: What modifications to the this compound structure have been explored, and how do they impact its activity?

A5: Researchers have investigated the impact of single-point modifications on the this compound scaffold, observing variations in TcGlcK inhibition and antitrypanosomal activity. [] These Structure-Activity Relationship (SAR) studies guide the optimization of this scaffold for improved potency and selectivity.

Q6: Has this compound shown activity against other parasites besides Trypanosoma cruzi?

A6: Yes, certain this compound analogs have demonstrated in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. [] This finding suggests a potential broader application of this scaffold in developing antiparasitic drugs.

Q7: Have any this compound derivatives shown promising antiproliferative activity?

A7: Research suggests that specific this compound structures have demonstrated antiproliferative effects and induced apoptosis in Burkitt's lymphoma cell lines. [] This finding highlights the potential of this chemical class in developing anticancer agents.

Q8: What synthetic approaches are commonly employed for preparing 3-Nitro-2-phenyl-2H-chromenes and their derivatives?

A8: A variety of synthetic methods have been explored, including:

- Intermolecular 1,3-dipolar cycloaddition: This approach utilizes N-tosylhydrazones and this compound to yield diverse 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles. []

- Reaction with Salicylaldehyde: This method involves reacting ω-nitrostyrene and various pyrimidine derivatives with salicylaldehyde to generate 3-nitro-2H-chromene derivatives with substitutions at the 2-position. []

- One-pot Michael addition–oxidation: This technique enables the synthesis of coumarin–chromene hybrid compounds by reacting 4-hydroxycoumarin with this compound. []

Q9: How does the substituent at the 2-position of 3-Nitro-2H-chromene affect its reactivity?

A9: The nature of the substituent at the 2-position significantly influences the reactivity of 3-Nitro-2H-chromenes. For instance, while 3-nitro-2-phenyl-2H-chromenes readily undergo [3+2]-cycloaddition reactions with stabilized azomethine ylides, 2-trifluoromethyl and 2-trichloromethyl substituted analogs exhibit different reactivity profiles. []

Q10: Has the [3+2]-cycloaddition reaction of 3-Nitro-2-phenyl-2H-chromenes been studied computationally?

A10: Yes, the mechanism and stereoselectivity of the polar [3+2] cycloaddition reaction between N,N'-cyclic azomethine imines and this compound have been investigated using molecular electron density theory. [] These studies provide valuable insights into the factors governing the reaction pathway and stereochemical outcome.

Q11: Have there been any studies on the photochemical reactivity of 3-Nitro-2-phenyl-2H-chromenes?

A11: Yes, researchers have explored the photoreactions of this compound in methanol. [] These studies aim to understand the compound's behavior upon light exposure, which could have implications for its stability and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.